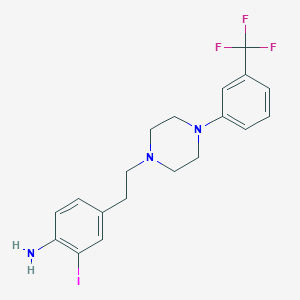

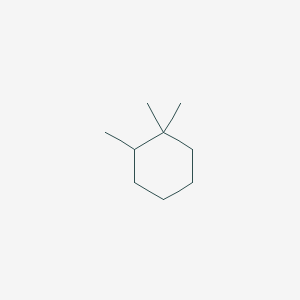

N-Boc-3-Fluoro-L-tyrosine

説明

Synthesis Analysis

The synthesis of fluorinated tyrosine derivatives, including N-Boc-3-Fluoro-L-tyrosine, involves multiple steps that can include regiospecific fluoro-de-stannylation, electrophilic fluorination, or nucleophilic substitution reactions. A method described for a similar compound, 2-[18F]fluoro-L-tyrosine, utilizes O,N-di-Boc-2-triethylstannyl-L-tyrosine ethylester as a precursor for radiosynthesis, highlighting the use of protected tyrosine derivatives for regiospecific introduction of fluorine atoms (Hess et al., 2002).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Biophysics and Biochemistry .

Summary of the Application

“N-Boc-3-Fluoro-L-tyrosine” has been used in research to understand the role of a conserved ion-binding site tyrosine in ion selectivity of the Na+/K+ pump . This pump is a P-type ATPase that exports three Na+ and imports two K+ per ATP hydrolyzed .

Methods of Application

The researchers substituted a conserved tyrosine with natural and unnatural amino acids, expressed the mutants in Xenopus oocytes and COS-1 cells, and used electrophysiology and biochemistry to evaluate their function . They also used the non-sense suppression method to incorporate unnatural derivatives in ion channels .

Results or Outcomes

The results indicated that Na+–π interaction with the phenol ring at position 780 contributes minimally, if at all, to the binding of Na+. All substitutions decreased K+ apparent affinity, highlighting that a state-dependent H-bond network is essential for the selectivity switch at sites I and II when the pump changes conformational state .

2. Application in Organic Synthesis

Specific Scientific Field

This application falls under the field of Microbiology and Biotechnology .

Summary of the Application

Bacterial tyrosinases, which have biochemical characteristics that make them suited to applications requiring special operational conditions, have shown promise in the synthesis of medically important compounds .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin. They have also seen application in cross-linking reactions of proteins and the polymerization of environmental pollutants .

3. Targeting Superoxide Dismutase [Mn], Mitochondrial

Specific Scientific Field

This application falls under the field of Pharmacology and Biochemistry .

Summary of the Application

“N-Boc-3-Fluoro-L-tyrosine” targets the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in defending against toxic free radicals in the human body .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not detailed in the source .

4. Synthesis of Acyl Dinucleotides

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

“N-Boc-3-Fluoro-L-tyrosine” has been used in the synthesis of acyl dinucleotides of various amino acids .

Methods of Application

The researchers employed slight modifications from the published procedure to synthesize acyl dinucleotides .

Results or Outcomes

The outcomes of this application were not detailed in the source .

5. Tyrosine Bioconjugation

Specific Scientific Field

This application falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application

Tyrosine bioconjugation is a rapidly progressing field of research with a wide variety of applications . These include powerful tools for the investigation of biological systems, acting as fluorescent biosensors to detect the distribution of molecules of interest in live cells .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not detailed in the source .

6. Use in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“N-Boc-3-Fluoro-L-tyrosine” has been used in chemical synthesis .

Methods of Application

The researchers employed slight modifications from the published procedure for the synthesis .

Results or Outcomes

The outcomes of this application were not detailed in the source .

将来の方向性

Fluorinated compounds like N-Boc-3-Fluoro-L-tyrosine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

特性

IUPAC Name |

(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYYTCMUSVKTJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620969 | |

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-Fluoro-L-tyrosine | |

CAS RN |

125218-33-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)